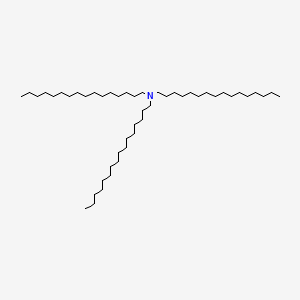

1-Hexadecanamine, N,N-dihexadecyl-

描述

Evolution and Significance in Contemporary Chemical Science

The scientific journey of N,N-Dihexadecylhexadecan-1-amine, also known by its synonym trihexadecylamine, is intrinsically linked to the broader development and understanding of long-chain aliphatic amines. Historically, the applications of simpler amines were well-established in various industries. However, the synthesis and exploration of high-molecular-weight amines like N,N-Dihexadecylhexadecan-1-amine have opened new avenues in specialized applications.

Initially, interest in such long-chain amines was driven by their surfactant properties, leading to their use as emulsifying agents, dispersing agents, and corrosion inhibitors nih.gov. The long, hydrophobic alkyl chains provide excellent surface activity, a property that continues to be relevant.

A significant leap in the importance of N,N-Dihexadecylhexadecan-1-amine has been its application in nanotechnology. Researchers have discovered its crucial role as a capping agent in the synthesis of nanoparticles and quantum dots researchgate.netmdpi.com. In this capacity, it controls the size, shape, and stability of the nanoparticles during their formation, preventing agglomeration and passivating the surface to influence their electronic and optical properties researchgate.netrsc.org. This has been particularly impactful in the development of highly luminescent and monodisperse nanocrystals for use in displays, bioimaging, and sensors.

Furthermore, the compound serves as a versatile building block in supramolecular chemistry and self-assembly. The long alkyl chains can engage in van der Waals interactions, leading to the formation of ordered structures on surfaces or in solution. This property is being explored for the creation of functional thin films and smart materials.

Contextualization within Long-Chain Tertiary Amine Chemistry

N,N-Dihexadecylhexadecan-1-amine is a prominent member of the class of long-chain tertiary amines, which are characterized by a nitrogen atom bonded to three alkyl groups, at least one of which is a long hydrocarbon chain. The general synthesis of tertiary amines often involves the N-alkylation of primary or secondary amines acs.org. For a symmetrical tertiary amine like trihexadecylamine, this could involve the reaction of dihexadecylamine (B7822943) with a hexadecyl halide. Another common route is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent acs.org.

The chemistry of long-chain tertiary amines is dominated by the presence of the lone pair of electrons on the nitrogen atom and the hydrophobic nature of the long alkyl chains. The nitrogen atom imparts basicity and can act as a ligand for metal ions. The long alkyl chains, on the other hand, are responsible for their low water solubility and high affinity for non-polar environments. This dual nature is key to their application as phase-transfer catalysts, where they can transport anionic species from an aqueous phase to an organic phase, thereby accelerating reaction rates rsc.org.

Compared to its shorter-chain counterparts, the three long hexadecyl chains of N,N-Dihexadecylhexadecan-1-amine result in a higher melting point and greater steric hindrance around the nitrogen atom. This steric bulk can influence its reactivity and coordination chemistry, sometimes leading to unique catalytic properties or self-assembly behaviors.

Current Research Landscape and Future Trajectories for N,N-Dihexadecylhexadecan-1-amine

The current research landscape for N,N-Dihexadecylhexadecan-1-amine is vibrant and expanding, with a strong focus on materials science and nanotechnology.

Nanoparticle Synthesis and Surface Functionalization: A primary area of active research involves the use of trihexadecylamine as a high-temperature solvent and capping ligand for the synthesis of a wide variety of nanoparticles, including metal, metal oxide, and semiconductor nanocrystals. The ability to control nanocrystal morphology and properties by varying the concentration of the amine and other reaction parameters is a subject of ongoing investigation. Future research is likely to focus on the synthesis of more complex and multifunctional hybrid nanomaterials where trihexadecylamine plays a key role in directing the assembly and integration of different components chemscene.com.

Advanced Materials and Self-Assembly: The self-assembly of N,N-Dihexadecylhexadecan-1-amine and its derivatives into ordered structures is another promising research direction. Scientists are exploring the formation of Langmuir-Blodgett films, organogels, and other supramolecular architectures. These organized systems have potential applications in areas such as organic electronics, sensing, and the controlled release of molecules. Future work will likely involve the design of novel trihexadecylamine-based molecules with specific functional groups to create materials with tailored optical, electronic, or biological properties.

Catalysis: While less explored than its role in materials synthesis, the potential of N,N-Dihexadecylhexadecan-1-amine in catalysis is an emerging area. Its ability to act as a ligand for metal catalysts or as a phase-transfer catalyst in multiphase reactions warrants further investigation. Future research may focus on developing novel catalytic systems where the long alkyl chains can create a specific microenvironment around the catalytic center, influencing selectivity and activity.

The continued development of more efficient and sustainable synthetic methods for long-chain tertiary amines will also be crucial for their wider application mdpi.comresearchgate.net. As our understanding of the relationship between molecular architecture and material properties deepens, N,N-Dihexadecylhexadecan-1-amine and its derivatives are poised to play an increasingly important role in the development of next-generation technologies.

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| 1-Hexadecanamine, N,N-dihexadecyl- | Trihexadecylamine | 28947-77-5 | C48H99N |

| Dihexadecylamine | N-Hexadecyl-1-hexadecanamine | 16724-63-3 | C32H67N |

Physicochemical Properties of N,N-Dihexadecylhexadecan-1-amine

| Property | Value | Reference |

| Molecular Weight | 690.31 g/mol | researchgate.net |

| Melting Point | 43 °C | researchgate.net |

| Boiling Point | 597.91 °C (estimated) | researchgate.net |

| Density | 0.9262 g/cm³ (estimated) | researchgate.net |

| Refractive Index | 1.4871 (estimated) | researchgate.net |

| pKa | 9.84 ± 0.50 (Predicted) | researchgate.net |

属性

IUPAC Name |

N,N-dihexadecylhexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H99N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYLWJOKAQADDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H99N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029345 | |

| Record name | 1-Hexadecanamine, N,N-dihexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Hexadecanamine, N,N-dihexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

28947-77-5 | |

| Record name | N,N-Dihexadecyl-1-hexadecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28947-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028947775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanamine, N,N-dihexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanamine, N,N-dihexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexadecanamine, N,N-dihexadecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXADECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396I6A0OX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies for N,n Dihexadecylhexadecan 1 Amine

Synthetic Routes for N,N-Dihexadecyl- Precursors

The synthesis of N,N-dihexadecylhexadecan-1-amine critically relies on the efficient preparation of its secondary amine precursor, dihexadecylamine (B7822943).

Dihexadecylamine Synthesis via Reductive Amination or Alkylation

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.org It involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org This process can be performed in a one-pot reaction under mild conditions, making it an attractive option for industrial applications. wikipedia.orgresearchgate.net Common reducing agents used in this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. libretexts.orgmasterorganicchemistry.com

Alternatively, dihexadecylamine can be synthesized through the alkylation of a primary amine, such as hexadecylamine (B48584), with an alkyl halide like 1-bromohexadecane. nbinno.comresearchgate.net This nucleophilic substitution reaction, however, can be challenging to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org To circumvent this, reductive amination is often the preferred method. masterorganicchemistry.com

Optimized and High-Yield Pathways for Dihexadecylamine

Several laboratory-scale preparations for dihexadecylamine have been reported with varying success. Traditional methods like the alkylation of hexadecylamine with the corresponding bromoalkane or the reduction of N-hexadecylhexadecanamide often result in moderate yields of 30-40%. researchgate.net A more efficient and cost-effective approach involves the bis-alkylation of cyanamide (B42294) under phase transfer conditions, which has been shown to produce dihexadecylamine in good yields. researchgate.net

Industrial production often utilizes high-pressure and high-temperature conditions for processes such as the ammonolysis of fatty alcohols or the catalytic hydrogenation of amides or nitriles. researchgate.net For instance, dihexadecylamine can be produced by heating dicapryl alcohol or its corresponding ketone with an aminating agent in the presence of hydrogen and a hydrogenation catalyst. google.com

Table 1: Comparison of Synthetic Methods for Dihexadecylamine

| Method | Starting Materials | Reagents/Conditions | Advantages | Disadvantages | Reference |

| Reductive Amination | Hexadecanal, Hexadecylamine | NaBH₃CN or H₂/catalyst | High selectivity, mild conditions | Potential for side reactions | wikipedia.orglibretexts.org |

| Alkylation | Hexadecylamine, 1-Bromohexadecane | Base | Direct route | Over-alkylation is common | researchgate.netmasterorganicchemistry.com |

| Cyanamide Alkylation | Cyanamide, 1-Bromohexadecane | Phase transfer catalyst, NaOH | Good yield, cost-effective | Multi-step process | researchgate.net |

| High-Pressure Hydrogenation | Fatty alcohols/amides/nitriles | H₂, catalyst, high temp/pressure | Suitable for industrial scale | Requires specialized equipment | researchgate.net |

Formation of N,N-Dihexadecylhexadecan-1-amine and Related Tri-Substituted Amines

Once the dihexadecylamine precursor is obtained, the final step is the formation of the tertiary amine, N,N-dihexadecylhexadecan-1-amine.

Tertiary Amine Synthesis by Alkylation Reactions

The most direct method for synthesizing N,N-dihexadecylhexadecan-1-amine is the alkylation of dihexadecylamine with a hexadecyl halide. nbinno.com This is a nucleophilic substitution reaction where the secondary amine acts as the nucleophile. youtube.com However, similar to the synthesis of the precursor, controlling the reaction to prevent the formation of quaternary ammonium salts can be a challenge. masterorganicchemistry.com The choice of solvent and reaction conditions is critical to maximize the yield of the desired tertiary amine. nbinno.com

One-Pot and Environmentally Conscious Synthetic Approaches for Long-Chain Tertiary Amines

Modern synthetic chemistry emphasizes the development of one-pot and environmentally friendly procedures. For the synthesis of long-chain tertiary amines, direct reductive amination of ketones with secondary amines offers a convenient and efficient route. researchgate.netnih.gov This method avoids the isolation of intermediates and often proceeds under mild conditions. researchgate.net The use of catalysts like trichlorosilane (B8805176) with an organic Lewis base activator has been shown to be effective for the synthesis of hindered tertiary amines. nih.gov

Biocatalytic methods are also gaining traction as a green alternative. acs.org Enzymes such as imine reductases can be used for the stereoselective synthesis of chiral amines, offering a high degree of control and sustainability. acs.org

Chemical Modification and Functionalization for Specialized Applications

The versatility of N,N-dihexadecylhexadecan-1-amine and other trialkylamines allows for their chemical modification to suit specialized applications. nih.gov Site-selective C-H functionalization of trialkylamines has emerged as a powerful tool to introduce new functional groups at specific positions within the molecule. nih.govchemrxiv.orgresearchgate.net This can be achieved using various catalytic systems, including visible light photoredox catalysis, which allows for mild and efficient modifications. nih.gov

Such modifications can alter the physical and chemical properties of the amine, including its lipophilicity, basicity, and biological activity. For example, the introduction of hydroxyl groups, esters, or other functionalities can enhance the amine's utility in areas such as drug delivery, materials science, and as building blocks for more complex molecules. nih.govnih.gov

Synthesis of Cerasome-Forming Lipids (CFLs) Incorporating N,N-Dihexadecyl Moieties

Cerasomes represent a class of liposomes with enhanced stability due to a silica-based network on their surface. nih.gov The synthesis of cerasome-forming lipids (CFLs) often involves the incorporation of N,N-dihexadecyl moieties to provide the necessary hydrophobic character.

A common strategy for synthesizing these CFLs involves a multi-step condensation process. nih.gov For instance, N-[N-(3-triethoxysilyl)propylsuccinamoyl]dihexadecylamine (CFL16) is synthesized by first reacting dihexadecylamine with succinic anhydride (B1165640) in the presence of triethylamine (B128534) (Et3N). nih.gov This is followed by a condensation reaction with (3-aminopropyl)triethoxysilane, facilitated by 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in dichloromethane. nih.gov The resulting lipid possesses the dihexadecylamine tail and a triethoxysilyl headgroup, which is crucial for the formation of the cerasome's silica-like surface upon hydrolysis. nih.govnih.gov

The formation of cerasomes from these lipids typically requires a specific protocol, such as the thin film hydration method or the ethanol (B145695) sol injection method. nih.gov The thin film method involves dissolving the CFL in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with a mildly acidic aqueous solution (e.g., HCl at pH=3). nih.gov This acidic condition promotes the slow hydrolysis of the triethoxysilyl groups, enabling the self-assembly of the lipids into vesicular structures. nih.gov The ethanol sol injection method offers an alternative approach to producing these stable nanocarriers. nih.gov

Table 1: Synthesis of Cerasome-Forming Lipid (CFL16)

| Step | Reactants | Reagents/Solvents | Product |

| 1 | Dihexadecylamine, Succinic anhydride | Et3N | N-succinoyldihaxadecylamine |

| 2 | N-succinoyldihaxadecylamine, (3-aminopropyl)triethoxysilane | HOBt, EDC, Dichloromethane | N-[N-(3-triethoxysilyl)propylsuccinamoyl]dihexadecylamine (CFL16) |

Preparation of N,N-Dihexadecyl-Functionalized Amphiphiles, including Gemini Surfactants

The hydrophobic nature of the N,N-dihexadecyl group makes it a key component in the design of various amphiphiles, including Gemini surfactants. Gemini surfactants are a special class of surfactants characterized by two hydrophilic head groups and two hydrophobic tails linked by a spacer. nih.govresearchgate.net

The synthesis of N,N-dihexadecyl-functionalized amphiphiles can be achieved through various synthetic routes. For example, a series of dicationic Gemini surfactants with a dodecane (B42187) spacer and carbamate (B1207046) fragments were synthesized. nih.gov These compounds, with the general structure n-12-n(Et), where n represents the length of the N-alkyl chains (e.g., 10, 12, 14), demonstrate the versatility of incorporating different chain lengths alongside the core dihexadecylamine structure. nih.gov

The properties of these Gemini surfactants, such as their critical micelle concentration (CMC) and their ability to form aggregates, are influenced by the length of the alkyl chains and the nature of the spacer. nih.govnih.gov For instance, studies on a series of Gemini surfactants (Cn-4-Cn, where n = 12, 14, 16) have shown that their ability to inhibit ion transmission varies with the alkyl chain length. nih.gov The synthesis of these surfactants allows for the fine-tuning of their physicochemical properties for specific applications. acs.orgmdpi.com

Table 2: Examples of N,N-Dihexadecyl-Functionalized Gemini Surfactants

| Surfactant Series | General Structure | Spacer | Key Feature |

| n-12-n(Et) | N,N′-dialkyl-N,N′-bis(2-(ethylcarbamoyloxy)ethyl)-N,N′-dimethyldodecan-1,6-diammonium dibromide | Dodecane | Carbamate fragments |

| Cn-4-Cn | 1,4-bis(N-alkyl-N,N-dimethylammonium)butane dibromide | Butane | Varying alkyl chain lengths (n=12, 14, 16) |

Derivatization to Amine Oxides and Their Analogues

The tertiary amine functionality of N,N-dihexadecylhexadecan-1-amine allows for its straightforward derivatization to an amine N-oxide. Amine oxides are compounds with the general formula R₃N⁺-O⁻ and are typically synthesized by the oxidation of tertiary amines. wikipedia.org

The most common and industrially preferred method for this transformation is oxidation using hydrogen peroxide. wikipedia.org Other oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid or mCPBA) and Caro's acid can also be employed. wikipedia.orgthieme-connect.de The reaction is generally efficient and leads to the formation of the corresponding N-oxide in high yields. asianpubs.orgorganic-chemistry.org These N-oxides of long-chain alkyl amines are often used as amphoteric surfactants and foam stabilizers in various consumer products. wikipedia.org

The synthesis of tertiary amine N-oxides is a well-established field, with numerous methods available. thieme-connect.deasianpubs.orgorganic-chemistry.org The choice of the oxidizing agent and reaction conditions can be tailored based on the specific substrate and desired purity of the product. epa.gov

Table 3: Common Oxidizing Agents for Tertiary Amine Oxidation

| Oxidizing Agent | Description |

| Hydrogen Peroxide (H₂O₂) | A common and environmentally friendly oxidant. wikipedia.org |

| Peracids (e.g., mCPBA) | Effective for a wide range of tertiary amines. wikipedia.orgthieme-connect.de |

| Caro's Acid (H₂SO₅) | A strong oxidizing agent. wikipedia.org |

| Sodium Percarbonate | An efficient oxygen source in the presence of rhenium-based catalysts. organic-chemistry.org |

Incorporation into Lipopolymeric Structures and Hybrid Architectures

The N,N-dihexadecylhexadecan-1-amine moiety can be incorporated into more complex lipopolymeric structures and hybrid architectures. These materials combine the properties of lipids and polymers, leading to novel functionalities. The synthesis of such structures often involves leveraging the reactivity of the amine group for polymerization or grafting reactions.

While direct examples of incorporating N,N-dihexadecylhexadecan-1-amine into lipopolymers are specific to proprietary research, the general principles of creating such architectures are well-documented. Trialkylamines, in general, are widely found in various synthetic materials and serve as key building blocks. nih.goviarc.fr The synthesis of lipids, including complex ones like ceramides (B1148491) and other sphingolipids, occurs in the endoplasmic reticulum and involves the assembly of fatty acids and a backbone structure. youtube.commdpi.comnih.govyoutube.com This principle can be extended to synthetic systems where N,N-dihexadecylhexadecan-1-amine acts as the lipidic component that can be attached to a polymer backbone.

Supramolecular Self Assembly and Nanostructure Formation of N,n Dihexadecylhexadecan 1 Amine

Mechanisms of Amphiphilic Self-Assembly

The spontaneous organization of amphiphilic molecules into ordered structures is a cornerstone of supramolecular chemistry. nih.gov This process is governed by a delicate balance of intermolecular forces and thermodynamic considerations.

In surface and colloid chemistry, the critical micelle concentration (CMC) is a fundamental parameter that defines the concentration of a surfactant in a solution above which micelles begin to form. wikipedia.org Below the CMC, surfactant molecules exist predominantly as monomers, but as the concentration increases to the CMC, they start to aggregate into micelles, with further additions of the surfactant leading to the formation of more micelles. wikipedia.org The CMC value is influenced by factors such as temperature, pressure, and the presence of electrolytes. wikipedia.org

The determination of CMC is often achieved by measuring a physical property of the surfactant solution, such as conductivity or surface tension, as a function of concentration. A distinct break or change in the slope of the plotted data indicates the point of micelle formation. researchgate.netresearchgate.net For instance, the CMC for sodium dodecyl sulfate (B86663) in water at 25°C is 8x10⁻³ mol/L. wikipedia.org

For amphiphiles with multiple long alkyl chains, such as N,N-dihexadecylhexadecan-1-amine, the tendency to form simple spherical micelles is significantly reduced. The bulky nature of the three hexadecyl chains would create significant steric hindrance, making it geometrically unfavorable to pack into spherical aggregates. Instead, such molecules are expected to have an extremely low CMC and a strong propensity to form more complex structures like vesicles or bilayers even at very low concentrations. scispace.com The aggregation process for N-alkylamines is a subject of study, with fluorescence techniques being one method to determine the aggregation numbers of the resulting micelles. researchgate.net

Table 1: Critical Micelle Concentration (CMC) for Various Surfactants

| Surfactant | Category | CMC (molarity) |

|---|---|---|

| Sodium Dodecyl Sulfate | Anionic | 0.0083 |

| Hexadecyltrimethylammonium Bromide | Cationic | 0.00092 |

| Pentaethylene Glycol Monododecyl Ether | Neutral | 0.000065 |

This table presents CMC values for common surfactants to provide context. Data sourced from wikipedia.org.

The formation of bilayers is a characteristic feature of amphiphiles with a molecular geometry that favors planar packing over spherical packing. This is often quantified by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail to the area of the headgroup and the length of the tail. Amphiphiles with two or more hydrocarbon chains, like di- and tri-alkyl amines, typically have a CPP that favors the formation of vesicles and lamellar (bilayer) structures. scispace.com

In an aqueous medium, these molecules arrange themselves into sheet-like bilayers where the hydrophobic hexadecyl chains are sequestered in the interior of the sheet, shielded from the water, while the polar amine headgroups are exposed to the aqueous phase on both sides of the sheet. nih.gov This arrangement minimizes the hydrophobic effect, which is the primary thermodynamic driving force for self-assembly. These individual bilayers can subsequently stack upon one another to form multilayered structures, often referred to as lamellar phases. The spontaneous formation of such vesicular structures has been observed in simulations and experiments with various mixed amphiphile systems. nih.gov

The self-assembly and stability of the resulting nanostructures are governed by a combination of noncovalent interactions. scispace.com For N,N-dihexadecylhexadecan-1-amine in water, these include:

Hydrophobic Interactions: This is the most significant driving force. The system seeks to minimize the disruption of the hydrogen-bonding network of water by sequestering the three large, nonpolar hexadecyl chains away from the aqueous environment.

Van der Waals Forces: Once the hydrophobic chains are brought into close proximity within the core of the aggregate, attractive van der Waals forces between the long alkyl chains contribute significantly to the cohesion and stability of the structure.

Hydrogen Bonding: The tertiary amine headgroup can act as a hydrogen bond acceptor, allowing for interactions with the surrounding water molecules. These interactions at the surface of the aggregate help to stabilize the structure in the aqueous medium.

The interplay of these forces dictates the final, thermodynamically favorable supramolecular architecture. nih.govscispace.com

Formation of Advanced Self-Assembled Nanostructures

The unique molecular shape of N,N-dihexadecyl-amphiphiles makes them ideal building blocks for advanced nanostructures with applications in various fields.

Liposomes are microscopic spherical vesicles that consist of at least one lipid bilayer. nih.gov They are formed by the self-assembly of amphiphilic molecules in an aqueous environment. nih.gov Given the triple-chain structure of N,N-dihexadecylhexadecan-1-amine, it is highly likely to spontaneously form stable vesicles when dispersed in water. These vesicles would feature a bilayer structure enclosing an aqueous core.

The formation of vesicles from di-chain cationic surfactants has been demonstrated, where the structure of the aggregates transitions from spherical or worm-like micelles to vesicles as the proportion of the double-chain surfactant increases. scispace.com This supports the hypothesis that a triple-chain amphiphile would have an even stronger predisposition to form vesicular and liposomal architectures. scispace.comnih.gov Such liposomes can encapsulate both hydrophilic substances within their aqueous core and hydrophobic molecules within the lipid bilayer, making them versatile carriers. nih.govnih.gov

Inorganic-organic hybrid nanomaterials are advanced composites that combine the properties of both organic and inorganic components to achieve synergistic or novel functionalities. rsc.orgnih.gov Vesicles formed from N,N-dihexadecyl-amphiphiles can serve as the organic template for creating such hybrid nanocarriers.

Cerasomes are a specific type of inorganic-organic hybrid, representing vesicles that are surface-modified with a ceramic-like silica (B1680970) layer. This structure mimics the robustness of ceramic materials while retaining the flexible nature of organic liposomes. The formation of such a hybrid would involve the self-assembly of N,N-dihexadecylhexadecan-1-amine into vesicles, followed by the sol-gel condensation of silica precursors (e.g., tetraethyl orthosilicate) on the vesicle surface.

More broadly, these vesicles can be integrated with various inorganic nanoparticles to form hybrid platforms. mdpi.com For example, inorganic nanoparticles can be encapsulated within the aqueous core of the liposome (B1194612) or embedded within its bilayer. mdpi.com Another approach involves the formation of saline nanoparticles from an organic anion and an inorganic cation, creating a different class of hybrid nanocarrier. nih.gov These hybrid systems combine the drug-carrying capacity and biocompatibility of the liposomal component with the unique physical or chemical properties (e.g., magnetic, optical) of the inorganic material, opening avenues for advanced applications. nih.govmdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| 1-Hexadecanamine, N,N-dihexadecyl- | Trihexadecylamine; Tricetylamine; THDA nih.govcas.org |

| Dihexadecylamine (B7822943) | N-hexadecylhexadecan-1-amine; Dicetylamine nih.gov |

| Dihexadecyl dimethyl ammonium (B1175870) bromide | (C16H33)2N(CH3)2Br scispace.com |

| Hexadecyl trimethyl ammonium bromide | C16TAB scispace.com |

| N,N-dimethyl hexadecane (B31444) amine | Dimethyl Palmitamine nih.gov |

| Sodium Dodecyl Sulfate | SDS wikipedia.org |

Ordered Structures through Intercalation in Confined Nanoscale Spaces

The self-assembly of long-chain alkylamines can be significantly influenced when they are placed within confined nanoscale environments, such as the galleries of layered materials. While direct studies on 1-Hexadecanamine, N,N-dihexadecyl- intercalation are limited, research on analogous long-chain molecules provides insight into the expected behavior. The driving force for the formation of ordered structures is the tendency of the alkyl chains to arrange themselves into lipid-layer-like arrangements to maximize van der Waals interactions. nih.gov

When long-chain amphiphilic molecules are intercalated into confined spaces, they often exhibit more highly ordered structures compared to their bulk state. This ordering is a result of the spatial constraints forcing the molecules into well-defined arrangements. For ionic liquids containing long alkyl chains, segregation between polar and non-polar domains occurs, leading to the formation of nanostructures. nih.gov This principle suggests that 1-Hexadecanamine, N,N-dihexadecyl-, with its three long alkyl chains, would form densely packed, ordered assemblies when intercalated within nanoporous materials, with the arrangement dictated by the geometry of the confining space.

Functional Associative Coatings for Nanoparticles

The long alkyl chains of 1-Hexadecanamine, N,N-dihexadecyl- make it a candidate for the surface modification and functionalization of nanoparticles, creating a hydrophobic and stable coating. While direct examples using this specific tertiary amine are not extensively detailed, the use of similar long-chain amines, such as octadecylamine (B50001) (a C18 primary amine), for functionalizing gold nanoparticles has been reported. researchgate.net Such organic coatings can passivate the nanoparticle surface and provide specific functionalities. researchgate.netmdpi.com

The process of coating nanoparticles with molecules like long-chain amines can be achieved through various methods, including covalent grafting and physisorption. nih.govnih.gov The resulting organic layer can serve multiple purposes:

Improving Colloidal Stability: The hydrophobic chains can prevent nanoparticle agglomeration, particularly in non-aqueous media. nih.gov

Providing a Functional Handle: The amine headgroup can be used for further chemical reactions, allowing other molecules to be attached to the nanoparticle surface. researchgate.net

Altering Surface Properties: The coating transforms the nanoparticle surface from inorganic to organic, which can be crucial for applications like creating anti-relaxation coatings for specialized spectroscopic cells. researchgate.net

Enabling Targeted Delivery: In biomedical applications, functional coatings are essential for targeting specific cells or tissues and can be designed to respond to environmental stimuli like pH. mdpi.com

The table below summarizes strategies for the functionalization of nanoparticles that are applicable to long-chain amines.

| Functionalization Strategy | Description | Potential Application |

| Direct Physisorption | The amine adsorbs onto the nanoparticle surface via van der Waals forces or weak electrostatic interactions. | Creating hydrophobic, stable coatings on metal or metal oxide nanoparticles. |

| Covalent Grafting | A covalent bond is formed between the nanoparticle surface (often pre-functionalized) and the amine. | Creating robust and permanent coatings for applications requiring high stability. nih.gov |

| Ligand Exchange | The amine displaces existing ligands on the nanoparticle surface to form a new coating. | Modifying the surface properties of pre-synthesized nanoparticles. mdpi.com |

| Bioconjugation | The amine group serves as a point of attachment for biomolecules like antibodies or peptides. | Developing nanoparticles for targeted drug delivery and biomedical imaging. mdpi.com |

Factors Governing Self-Assembly Morphology and Colloidal Stability

The formation, structure, and stability of assemblies of 1-Hexadecanamine, N,N-dihexadecyl- are governed by a delicate balance of intermolecular forces and environmental conditions.

Concentration-Dependent Aggregation Behavior

Like other amphiphilic molecules, the self-assembly of 1-Hexadecanamine, N,N-dihexadecyl- is highly dependent on its concentration in a given solvent. nih.govrsc.org Below a certain threshold, known as the critical aggregation concentration (CAC), the molecules are expected to exist primarily as monomers. As the concentration increases beyond the CAC, self-assembly into larger structures such as micelles, vesicles, or other aggregates occurs to minimize the unfavorable interactions between the hydrophobic alkyl chains and the surrounding medium. nih.gov

Studies on various amphiphilic systems have demonstrated this concentration-dependent behavior. For instance, an amphiphilic perylene (B46583) diimide was shown to form different nanostructures as its concentration was varied. rsc.orgresearchgate.net Similarly, a large, hexameric hydrogen-bonded cage was observed to form only at higher concentrations, while the monomeric form was prevalent at lower concentrations. nih.gov This general principle indicates that by controlling the concentration of 1-Hexadecanamine, N,N-dihexadecyl-, it is possible to control the onset of aggregation and potentially the morphology of the resulting nanostructures.

Impact of Structural Modifications on Self-Assembly Characteristics

Research on other classes of molecules provides clear evidence for the role of alkyl chain length:

Amphiphilic Iron Complexes: In these systems, the length of the alkyl chains (from C8 to C22) was found to directly control the self-assembly into lipid-layer-like structures. nih.gov

Ionic Liquids: The elongation of alkyl chains in alkyltriethylammonium-based ionic liquids was shown to enhance the formation of nanostructures through the segregation of polar and apolar domains. nih.gov Longer chains can also lead to curling, which affects the packing efficiency. nih.gov

Hole Transport Materials: Systematically varying alkyl chain length is a common strategy to fine-tune the properties of organic materials, affecting their morphology and electronic characteristics. rsc.org

Based on these findings, modifications to the three hexadecyl chains of 1-Hexadecanamine, N,N-dihexadecyl- would be expected to alter its self-assembly in predictable ways. For example, shortening or lengthening the chains would change the geometry of the molecule, influencing the curvature of the resulting aggregates and potentially shifting the morphology from spherical micelles to cylindrical or lamellar structures.

Stability of Self-Assembled Systems in Aqueous and Physiological Environments

The colloidal stability of nanoparticles and self-assembled systems in aqueous and physiological environments is critical for many applications, particularly in biomedicine. nih.gov Physiological conditions, typically characterized by a pH of around 7.4 and an ionic strength of 150 mM, present a significant challenge to the stability of many nanoparticle systems. nih.govnih.gov

For assemblies of a highly hydrophobic molecule like 1-Hexadecanamine, N,N-dihexadecyl-, stability in aqueous environments would be low without further modification. Such molecules would tend to aggregate uncontrollably to minimize contact with water. To create stable dispersions, they are often formulated as part of a larger system, such as lipid nanoparticles, or coated with a stabilizing agent. nih.gov

Several factors can affect the stability of self-assembled systems in these environments:

pH: Changes in pH can alter surface charges, potentially leading to aggregation. For example, nanoparticles with carboxyl groups on their surface have a narrow pH range of stability and can be destabilized by acidic conditions. nih.gov

Ionic Strength: The presence of salts, especially divalent cations like Ca²⁺, can screen surface charges and induce aggregation. nih.gov

Temperature: Physiological temperature (37 °C) can be sufficient to destabilize some sterically-stabilized nanoparticles, highlighting the need for robust coatings. nih.gov

Protein Adsorption: In biological fluids, proteins can adsorb onto the surface of nanoparticles, forming a "protein corona" that alters their size, charge, and biological identity, significantly impacting their stability and fate in the body. nih.gov

Therefore, for 1-Hexadecanamine, N,N-dihexadecyl- to be used in a physiological context, it would likely need to be incorporated into a more complex, coated nanostructure designed to withstand these environmental challenges. nih.gov

Applications of N,n Dihexadecylhexadecan 1 Amine in Advanced Materials Science and Nanotechnology

Nanomaterials Synthesis and Surface Functionalization

The utility of N,N-Dihexadecylhexadecan-1-amine in nanomaterials science stems from its function as a ligand and surface passivating agent, influencing the growth, stability, and properties of inorganic nanoparticles.

Role as Ligands for Inorganic Nanoparticle Synthesis

Tertiary amines like N,N-Dihexadecylhexadecan-1-amine play a distinct role as ligands in the synthesis of inorganic nanoparticles. Their structural characteristics, specifically the presence of three bulky alkyl chains around the nitrogen atom, dictate their interaction with metal precursors and growing nanocrystals.

In the synthesis of zinc oxide (ZnO) nanoparticles, for instance, the structure of the amine surfactant is a critical determinant of the final morphology of the nano-objects. rsc.org Unlike primary and secondary amines, which can form stable adducts or oligomers with zinc precursors, tertiary amines exhibit a much lower affinity. rsc.org This weaker interaction leads to the formation of isotropic (uniformly shaped) nanoparticles rather than elongated nanorods, which are typically produced when primary amines are used due to their ability to form hydrogen-bonding networks on the nanoparticle surface. rsc.org

The affinity of amines for zinc complexes, measured by the association constant (Ka), demonstrates this difference clearly. Research indicates that the affinity of tertiary amines for the zinc complex is significantly lower than that of primary or secondary amines. rsc.org This distinction in binding affinity and surface dynamics is fundamental to controlling the shape and size of the resulting nanoparticles. rsc.org

Table 1: Influence of Amine Structure on ZnO Nanoparticle Synthesis

| Amine Type | Adduct Formation with Zinc Precursor | Surface Adsorption on ZnO | Resulting Nanoparticle Morphology |

|---|---|---|---|

| Primary Amines | Stable adduct oligomers | Strong adsorption with hydrogen bonding | Nanorods |

| Secondary Amines | Stable adducts | Surface adsorption with notable mobility | Isotropic nanoparticles |

| Tertiary Amines | Weak or no adducts | No significant adsorption | Isotropic nanoparticles and aggregates |

This table summarizes research findings on the role of different amine structures in the synthesis of ZnO nanoparticles. rsc.org

Surface Passivation and Enhanced Colloidal Stability of Nanoparticles

Surface passivation is crucial for stabilizing nanoparticles, preventing their aggregation, and preserving their unique properties. researchgate.net Amine molecules are effective surface passivating agents due to the lone pair of electrons on their nitrogen atoms, which can coordinate with the surface of inorganic materials. researchgate.net

While tertiary amines like N,N-dihexadecylhexadecan-1-amine show weak adsorption during the initial synthesis phase, related multi-amine ligands demonstrate the powerful potential of amine functional groups in achieving ultra-stable nanoparticles. rsc.org For example, a multi-amine chelating ligand, N'-(2-aminoethyl)-N'-hexadecylethane-1, 2-diamine (AHDA), has been shown to dramatically enhance the stability of perovskite nanocrystals (PNCs). cityu.edu.hk

The chelating effect of this multi-amine ligand results in a high binding energy to the PNC surface (2.36 eV), which is significantly greater than that of commonly used single-chain ligands like oleylammonium (1.47 eV). cityu.edu.hk This strong binding inhibits the dynamic desorption of ligands from the surface, protecting the nanocrystals from degradation under various stimuli such as heat, light, and polar solvents. cityu.edu.hk AHDA-capped PNCs were able to endure up to 15 purification cycles and remained stable for over 110 days in storage. cityu.edu.hk This highlights the efficacy of incorporating multiple amine functionalities to create a robust passivating layer, leading to enhanced colloidal stability. cityu.edu.hk

Drug Delivery Systems and Theranostic Formulations

The properties of N,N-Dihexadecylhexadecan-1-amine and similar tertiary amines are leveraged in the design of sophisticated lipid-based nanoparticles (LBNPs) for therapeutic applications. nih.gov These systems are engineered for encapsulating drugs, controlling their release, and targeting specific sites within the body.

Encapsulation and Controlled Release Mechanisms of Bioactive Agents

N,N-Dihexadecylhexadecan-1-amine is a component of lipid nanoparticles (LNPs), which are effective carriers for a wide range of therapeutic agents, from small molecules to large nucleic acids. researchgate.netnih.gov A key strategy for encapsulation and controlled release involves the use of pH-sensitive ionizable lipids that contain a tertiary amine head group. nih.gov

These lipids are designed to be neutral at the physiological pH of the bloodstream (around 7.4). nih.gov This neutrality is advantageous as it minimizes non-specific interactions and potential toxicity. However, when the nanoparticle is taken up by a cell into an endosome, the environment becomes more acidic (pH 5.5-6.5). nih.gov In this acidic environment, the tertiary amine group becomes protonated (positively charged). nih.gov This change in charge destabilizes the LNP structure, facilitating the release of the encapsulated drug into the cell's cytoplasm. nih.gov This pH-triggered mechanism allows for the efficient intracellular delivery of bioactive agents. nih.govnih.gov

This approach has been successfully used to encapsulate various pharmaceuticals, including nucleic acids, for sustained release and improved stability. nih.gov

Strategies for Targeted Drug Delivery

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing side effects. Tertiary amines play a role in both passive and active targeting strategies.

Passive Targeting: This strategy relies on the physicochemical properties of the nanoparticle to accumulate in specific tissues, such as tumors. The neutral surface charge of LNPs containing tertiary amine lipids at physiological pH helps to prolong their circulation time in the bloodstream. nih.gov This extended circulation increases the likelihood of the nanoparticles accumulating in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. researchgate.netnih.gov

Active Targeting: For more specific delivery, nanoparticles can be decorated with ligands that bind to receptors overexpressed on target cells. A novel strategy involves a bioreversible linkage based on a quaternary ammonium (B1175870) that can connect a wide array of tertiary-amine-containing drugs to a targeting moiety, such as an antibody. nih.gov This creates an antibody-drug conjugate (ADC) that can selectively deliver its payload. The linkage is designed to be stable in circulation but to release the active tertiary amine drug once inside the target cell. nih.gov

Integration for Simultaneous Imaging and Therapeutic Modalities

Theranostics is an emerging field that combines diagnostic imaging and therapy into a single platform, enabling personalized medicine. nih.gov Nanoparticles containing tertiary amines can be engineered as theranostic agents by integrating imaging probes with therapeutic payloads. nih.govnih.gov

These integrated systems allow for real-time monitoring of the nanoparticle's biodistribution, its accumulation at the target site, and the therapeutic response. For example, a fluorescent dye can be incorporated into a drug-carrying nanoparticle to visualize its journey through the body and confirm its arrival at a tumor. nih.gov Similarly, a magnetic resonance imaging (MRI) contrast agent or a radioisotope for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) can be attached to the nanoparticle surface. nih.govnih.gov

This dual functionality provides invaluable information about the drug's delivery kinetics and its therapeutic efficacy, paving the way for more precise and effective treatments. nih.gov

Table 2: Components of a Theranostic Nanoparticle System

| Component | Function | Example Material/Strategy |

|---|---|---|

| Core Matrix | Encapsulates therapeutic agent | Lipid-based nanoparticle with tertiary amine lipids |

| Therapeutic Agent | Provides treatment | Chemotherapy drug, siRNA, gene therapy vector |

| Imaging Probe | Enables visualization and tracking | Fluorescent dye, MRI contrast agent, Radioisotope |

| Targeting Ligand | Directs nanoparticle to specific cells | Antibody, peptide, aptamer |

| Stealth Coating | Prolongs circulation time | Polyethylene glycol (PEG) |

This table outlines the typical components and their functions within an integrated theranostic nanoparticle platform. nih.govnih.gov

Enhanced Oil Recovery (EOR) Formulations

Enhanced Oil Recovery (EOR) encompasses a variety of techniques aimed at increasing the amount of crude oil that can be extracted from an oil field. After primary and secondary recovery methods, a significant portion of oil can remain trapped in the reservoir. Chemical EOR methods, such as surfactant flooding, are employed to mobilize this residual oil.

Application in Surfactant Flooding Systems for Oil Displacement

Surfactant flooding is a sophisticated EOR technique that involves injecting a solution containing surfactants into the reservoir. dtu.dk The primary goal is to reduce the interfacial tension between the oil and the water in the porous rock, thereby liberating trapped oil droplets. dtu.dk The effectiveness of a surfactant flooding operation is heavily dependent on the properties of the surfactant used and its interaction with the specific crude oil and reservoir conditions.

N,N-Dihexadecylhexadecan-1-amine, a tertiary amine, possesses the characteristic amphiphilic molecular structure of a surfactant, with a polar head group and long, nonpolar hydrocarbon tails. This structure allows it to position itself at the oil-water interface, influencing the forces that trap the oil. In the context of EOR, surfactants like N,N-Dihexadecylhexadecan-1-amine are often part of complex formulations that may include co-surfactants, polymers, and alkalis to optimize performance under harsh reservoir conditions of high temperature and salinity.

The injection of these chemical slugs is designed to create a bank of low interfacial tension fluid that effectively sweeps the residual oil towards the production wells. nih.gov The process can significantly increase the oil recovery factor compared to conventional waterflooding alone. For instance, studies on similar chemical EOR methods have shown potential increases in oil recovery by as much as 22%. researchgate.net The success of such a process hinges on the careful design of the surfactant system to match the reservoir's specific characteristics.

Mechanisms of Interfacial Tension Reduction in Oil/Water Systems

The fundamental mechanism by which surfactants like N,N-Dihexadecylhexadecan-1-amine enhance oil recovery is the drastic reduction of interfacial tension (IFT) between the crude oil and the injection fluid (water or brine). dtu.dk In a typical reservoir, the IFT between oil and water is relatively high, leading to the formation of stable oil ganglia trapped within the pore spaces of the rock by capillary forces.

To mobilize this trapped oil, the IFT needs to be lowered to ultra-low values, often on the order of 0.001 mN/m. dtu.dk Surfactants achieve this by adsorbing at the oil-water interface. The hydrophobic tails of the surfactant molecules penetrate the oil phase, while the hydrophilic head groups remain in the aqueous phase. This arrangement disrupts the strong cohesive forces between the oil and water molecules, effectively lowering the energy of the interface.

The presence of an ordered monolayer of surfactant molecules at the interface is crucial for this process. nih.gov Dynamic IFT measurements have shown that the reduction in interfacial tension is related to the displacement of water and oil molecules at the interface by the surfactant molecules and the subsequent ordering of this surfactant layer. nih.gov The efficiency of a particular surfactant in reducing IFT is influenced by several factors, including its molecular structure, concentration, and the temperature and salinity of the system. In some systems, the addition of nanoparticles can work synergistically with the surfactant to further reduce the IFT to ultra-low levels. nih.gov

| Parameter | Description | Significance in EOR |

| Interfacial Tension (IFT) | The force per unit length existing at the interface between two immiscible liquid phases (oil and water). | High IFT traps oil in reservoir rock pores. Reducing IFT to ultra-low values is the primary goal of surfactant flooding to mobilize residual oil. |

| Surfactant Adsorption | The accumulation of surfactant molecules at the interface between the oil and water phases. | This is the fundamental process that leads to the reduction of IFT. The structure of the surfactant dictates its adsorption behavior. |

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form and all additional surfactants added to the system go to micelles. | Surfactant flooding is typically designed to operate at or above the CMC to ensure the lowest possible IFT is achieved. |

| Capillary Number | A dimensionless group that represents the ratio of viscous forces to capillary forces. | A significant increase in the capillary number, achieved by reducing IFT, is necessary to overcome the forces trapping the oil. |

Specialized Material Interfaces and Functional Coatings

The unique molecular structure of N,N-Dihexadecylhexadecan-1-amine also lends itself to applications in materials science, particularly in the modification of surfaces and the creation of advanced composite materials.

Development of Functional Coatings and Surface Modified Materials

The ability of long-chain amines to form organized layers on surfaces makes them suitable for creating functional coatings. These coatings can alter the surface properties of a material, such as its wettability, adhesion, and biocompatibility. For instance, the hydrophobic nature of the hexadecyl chains can be used to create water-repellent surfaces. By carefully controlling the deposition process, it is possible to create well-ordered monolayers that provide a uniform and durable coating.

Application in Organomodified Layered Silicates and Nanocomposites

Layered silicates, such as montmorillonite, are natural clays (B1170129) with a layered crystal structure. researchgate.net To make these hydrophilic materials compatible with hydrophobic polymers in the creation of nanocomposites, their surfaces must be modified. This is often achieved through an ion exchange process where the inorganic cations in the clay galleries are replaced with organic cations, such as the protonated form of N,N-Dihexadecylhexadecan-1-amine.

This process, known as organomodification, serves two primary purposes. First, it increases the spacing between the silicate (B1173343) layers, allowing polymer chains to intercalate and exfoliate within the clay structure. researchgate.net Second, it changes the surface energy of the silicate, making it more compatible with the polymer matrix. The long alkyl chains of the amine act as a compatibilizer, improving the dispersion of the silicate layers within the polymer and enhancing the interfacial adhesion between the two components. This leads to the formation of nanocomposites with improved mechanical, thermal, and barrier properties. researchgate.net

Role in Liquid Crystal Systems and Their Phase Behavior

Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The phase behavior of liquid crystal systems is highly dependent on the shape and intermolecular interactions of the constituent molecules. Long-chain alkylamines can play a role in influencing the phase behavior of certain liquid crystal systems.

In some cases, the addition of long-chain molecules can induce or stabilize specific liquid crystalline phases. For instance, the long, flexible alkyl chains can act as a "solvent" within the liquid crystal structure, influencing the packing and ordering of the mesogenic (liquid crystal-forming) molecules. The length of the terminal alkyl chain can impact the thermal stability and the type of mesophase formed, such as nematic or smectic phases. mdpi.com For example, increasing the chain length can promote the formation of more ordered smectic phases due to increased van der Waals forces between the chains. mdpi.com

Interactions of N,n Dihexadecylhexadecan 1 Amine with Biological Systems and Membrane Mimicry

Amphiphilic Interactions with Cellular Components

Due to its bulky, non-polar nature, 1-Hexadecanamine, N,N-dihexadecyl- is expected to interact significantly with the hydrophobic core of lipid bilayers. Unlike traditional amphiphiles, it lacks a distinct hydrophilic head group, which influences its mode of interaction with cellular components.

Membrane Permeability Modulation and Bilayer Perturbation

Specific studies detailing the direct modulation of membrane permeability or the precise nature of bilayer perturbation by 1-Hexadecanamine, N,N-dihexadecyl- are scarce. However, based on its molecular structure, its insertion into the lipid bilayer would likely disrupt the ordered packing of phospholipid acyl chains. This disruption can create defects in the membrane structure, potentially leading to an increase in passive permeability. The extent of this perturbation would depend on its concentration within the membrane. The large volume occupied by its three hexadecyl chains would displace a significant number of lipid molecules, creating voids and altering the local membrane thickness.

Interactions with Synthetic Lipid Bilayers and Model Biological Membranes

Biocompatibility and Bioactivity Considerations

The biological activity of long-chain amines is often linked to their ability to interact with and disrupt microbial cell membranes or to serve as functional components in drug delivery systems.

Antimicrobial Properties and Related Mechanisms

There is a lack of specific studies reporting the antimicrobial activity or the minimum inhibitory concentration (MIC) values for 1-Hexadecanamine, N,N-dihexadecyl-. Generally, cationic molecules, particularly quaternary ammonium (B1175870) compounds, are known for their antimicrobial properties, which arise from their ability to electrostatically bind to and disrupt the negatively charged membranes of bacteria. While the tertiary amine 1-Hexadecanamine, N,N-dihexadecyl- is not permanently charged, it can be protonated in acidic environments, which could confer some level of antimicrobial activity. The primary mechanism would likely involve membrane disruption due to its lipophilic nature, leading to leakage of cellular contents.

Cellular Uptake and Internalization Mechanisms for Nanocarriers

Long-chain amines are sometimes incorporated into lipid-based nanocarriers to impart a positive surface charge (via protonation), which can enhance the interaction with negatively charged cell membranes and promote cellular uptake. This is a common strategy in the design of non-viral gene delivery vectors. The positive charge facilitates binding to the cell surface, and the lipid nature of the carrier can promote fusion with the cell or endosomal membranes, leading to the internalization of the nanocarrier and its payload. While this is a well-established principle, specific research detailing the use of 1-Hexadecanamine, N,N-dihexadecyl- in nanocarriers and elucidating the precise internalization pathways (e.g., clathrin-mediated endocytosis, macropinocytosis) has not been found.

Limited Research on Direct Interactions with Biological Macromolecules

The interaction between surfactants and macromolecules like proteins is a complex phenomenon governed by a combination of hydrophobic and electrostatic forces. nih.gov It is understood that surfactants can induce conformational changes in proteins and in some cases, even assist in the formation of specific secondary structures like alpha-helices. nih.gov However, without specific experimental data for 1-Hexadecanamine, N,N-dihexadecyl-, any discussion of its specific effects on proteins and enzymes would be speculative.

Consequently, the generation of detailed research findings and data tables as requested is not feasible at this time due to the absence of published scientific literature on this specific compound's interactions with proteins and enzymes. Further experimental research is required to elucidate the specific nature and consequences of these interactions.

Environmental Fate and Ecotoxicological Assessment of N,n Dihexadecylhexadecan 1 Amine

Bioaccumulation Potential in Aquatic Organisms

Long-chain aliphatic amines with alkyl chains of C14 and longer, which includes N,N-Dihexadecylhexadecan-1-amine, are considered to have a high potential to bioaccumulate in aquatic organisms. canada.ca This assessment is based on the physical and chemical properties of these substances, such as their high octanol-water partition coefficient (Kow), which indicates a tendency to accumulate in the fatty tissues of organisms. oecd.org

The Canadian draft screening assessment for aliphatic amines concluded that long-chain aliphatic amines with alkyl chains of C14 or greater meet the bioaccumulation criteria as set out in the Persistence and Bioaccumulation Regulations of the Canadian Environmental Protection Act (CEPA). canada.ca

Table 2: Bioaccumulation Potential of Long-Chain Aliphatic Amines

| Alkyl Chain Length | Bioaccumulation Potential | Regulatory Conclusion (Canada) |

|---|---|---|

| < C14 | Low to Moderate | Does not meet bioaccumulation criteria canada.ca |

| ≥ C14 | High | Meets bioaccumulation criteria canada.ca |

Ecological Effects on Aquatic, Sediment-Dwelling, and Soil Organisms

Experimental data for the broader category of long-chain aliphatic amines indicate a potential for adverse effects in aquatic, sediment-dwelling, and soil organisms at low concentrations. canada.ca The aquatic toxicity of aliphatic amines is generally related to the length of the hydrophobic carbon chains; longer chains, which correlate with a higher octanol-water partition coefficient, are typically more toxic to aquatic organisms. oecd.org

Aquatic Organisms: Long-chain aliphatic amines have been shown to be hazardous to aquatic organisms. canada.ca As cationic surfactants, their mode of toxic action is likely narcosis, and they can also cause direct damage to the gills of aquatic organisms.

Sediment-Dwelling and Soil Organisms: Given their tendency to partition to sediment and soil, these compartments are significant sinks for long-chain aliphatic amines. Consequently, organisms inhabiting these environments are at risk of exposure. The Canadian assessment found that these substances have the potential to cause adverse effects to sediment and soil-dwelling organisms. canada.ca

Table 3: Summary of Ecotoxicological Effects of Long-Chain Aliphatic Amines

| Organism Group | Potential for Adverse Effects | Rationale |

|---|---|---|

| Aquatic Organisms | High | Hazardous at low concentrations canada.ca; Toxicity increases with alkyl chain length oecd.org |

| Sediment-Dwelling Organisms | High | Partitioning to sediment leads to exposure and potential for adverse effects canada.ca |

| Soil Organisms | High | Partitioning to soil leads to exposure and potential for adverse effects canada.ca |

Regulatory and Risk Assessment Implications for Long-Chain Amines

The environmental risks associated with long-chain aliphatic amines have prompted regulatory action and risk management considerations in several jurisdictions.

In the European Union, many long-chain aliphatic amines are registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. canada.ca Some are also listed in the inventory of cosmetic ingredients. canada.ca The European Chemicals Agency (ECHA) has also conducted assessments on related groups of substances, such as aliphatic amines with ether substituents, recommending harmonized classification and further data generation to address potential risks. useforesight.io

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of 1-Hexadecanamine, N,N-dihexadecyl-. Both solution-state and solid-state NMR provide critical insights into the molecule's conformation and its organization in larger assemblies.

In solution, ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of 1-Hexadecanamine, N,N-dihexadecyl-. For instance, the ¹H NMR spectrum of a related compound, N,N-dimethylhexadecylamine, shows characteristic shifts for the different proton environments within the alkyl chains and the amine headgroup. researchgate.net The shifting of specific peaks, such as those adjacent to the nitrogen atom, can indicate changes in the chemical environment, for example, upon oxidation to an amine oxide. researchgate.net These analyses provide a foundational understanding of the molecule's connectivity and local electronic environment in a dissolved state.

Solid-state NMR (ssNMR) is particularly powerful for characterizing the structure and dynamics of 1-Hexadecanamine, N,N-dihexadecyl- in its self-assembled forms, where solution-state NMR is not applicable due to restricted molecular motion. nih.gov This technique provides information on molecular conformation and intermolecular organization within nanostructures by analyzing spectral features. nih.gov For complex, non-crystalline assemblies, ssNMR can elucidate three-dimensional arrangements of atoms and backbone torsion angles. nih.gov While specific ssNMR data for 1-Hexadecanamine, N,N-dihexadecyl- is not abundant in the public domain, the principles of ssNMR, as applied to other self-assembling systems like peptides, demonstrate its potential. nih.govresearchgate.net For example, ssNMR can distinguish between different crystalline and amorphous forms and reveal details about the packing and symmetry of molecules within an assembly. researchgate.net

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic methods are essential for determining the purity of 1-Hexadecanamine, N,N-dihexadecyl- and for separating it from reaction byproducts or other components in a mixture. Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for assessing the purity of long-chain amines. The Kovats retention index, a value determined by GC, can be used to identify and characterize compounds like dimethylhexadecylamine. nih.gov These methods provide quantitative data on the presence of impurities, ensuring the quality of the compound for research and application.

Microscopic Techniques for Morphological and Nanostructural Analysis (e.g., TEM, DLS)

Microscopic techniques are vital for visualizing the morphology and determining the size of nanostructures formed by the self-assembly of 1-Hexadecanamine, N,N-dihexadecyl-.

Transmission Electron Microscopy (TEM): TEM provides high-resolution, direct images of the shape and size of nanoparticles and assemblies. pubcompare.airsc.orgdelongamerica.com It is considered a "gold standard" for nanoparticle sizing. delongamerica.com TEM analysis involves depositing a diluted sample onto a grid and observing the dried particles, which can reveal detailed morphological features. pubcompare.ai However, it's important to note that TEM measures particles in a dry state, which may differ from their size in solution. researchgate.net

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter of particles in a solution. rsc.orgresearchgate.net This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. researchgate.net The resulting data provides an intensity-based size distribution. delongamerica.com It is important to recognize that DLS measures the effective size of the particle, including any associated solvent molecules, which can result in larger apparent sizes compared to TEM. researchgate.net

| Technique | Information Provided | Sample State |

| Transmission Electron Microscopy (TEM) | Particle shape, size, and morphology | Dry |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Solution |

Calorimetric Methods for Phase Behavior and Assembly Thermodynamics (e.g., DSC)

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to study the phase transitions of 1-Hexadecanamine, N,N-dihexadecyl-. DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of melting points, crystallization temperatures, and other phase transitions. For example, studies on hexadecylamine (B48584) have shown that when intercalated into bentonite, it exhibits multiple melting temperatures that are significantly higher than the bulk material, indicating a more ordered structure within the confined space. researchgate.net DSC can provide valuable thermodynamic data on the self-assembly process of long-chain amines. researchgate.net

Surface Tension and Interfacial Tension Measurements for Surfactant Characterization

As an amphiphilic molecule, 1-Hexadecanamine, N,N-dihexadecyl- is expected to exhibit surface-active properties. The measurement of surface tension (at the air-liquid interface) and interfacial tension (at the interface between two immiscible liquids) is crucial for characterizing its behavior as a surfactant. youtube.comslideshare.netslideshare.net These properties are influenced by factors such as temperature, with surface tension generally decreasing as temperature increases. youtube.com Various methods, including the drop weight/count method and the maximum bubble pressure method, can be employed to determine these tensions. youtube.com Computational methods, such as all-atom molecular dynamics simulations, can also be used to predict interfacial and surface tensions. rsc.org The ability of this compound to lower surface or interfacial tension is a key indicator of its potential applications in areas requiring the modification of interfacial properties.

Theoretical and Computational Chemistry Investigations of N,n Dihexadecylhexadecan 1 Amine

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations, primarily employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of N,N-dihexadecylhexadecan-1-amine. These calculations provide a quantum mechanical description of the molecule's electron distribution, which in turn governs its reactivity and physical properties.

DFT studies can determine a range of electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. A related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, was analyzed using DFT to understand its electronic structure, revealing how such calculations can predict molecular behavior. google.com While specific DFT studies on N,N-dihexadecylhexadecan-1-amine are not extensively published, general principles of tertiary amines suggest that the lone pair of electrons on the nitrogen atom significantly influences the HOMO energy, making it a primary site for electrophilic attack. The long alkyl chains, being electron-donating, further increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. byjus.com

| Property | Value | Reference |

| Molecular Formula | C48H99N | nih.gov |

| Molecular Weight | 690.3 g/mol | nih.gov |

| XLogP3-AA | 23.5 | nih.gov |

| Exact Mass | 689.77775216 Da | nih.gov |

| Topological Polar Surface Area | 3.2 Ų | nih.gov |

This table presents computationally derived properties of N,N-dihexadecylhexadecan-1-amine, providing a foundational dataset for theoretical investigations. nih.gov

Molecular Dynamics Simulations for Self-Assembly Processes and Membrane Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the collective behavior of molecules like N,N-dihexadecylhexadecan-1-amine over time. bohrium.com Given its amphiphilic nature, with a polar tertiary amine head group and three long nonpolar hexadecyl tails, this molecule is expected to exhibit self-assembly in aqueous environments, a process that can be effectively modeled using MD.

MD simulations can track the trajectories of individual molecules, revealing the mechanisms of micelle formation, vesicle assembly, or the creation of monolayers at interfaces. frontiersin.orgresearchgate.net For long-chain surfactant molecules, these simulations show that the process begins with the aggregation of a few molecules, which then grow into larger, more organized structures like spherical or worm-like micelles. frontiersin.org The long hexadecyl chains of N,N-dihexadecylhexadecan-1-amine would drive this assembly through hydrophobic interactions, minimizing their contact with water, while the polar head groups remain exposed to the aqueous phase. Coarse-grained MD simulations are particularly useful for studying these large-scale self-assembly processes, which occur over longer timescales than are accessible with all-atom simulations. bohrium.com

When interacting with lipid membranes, MD simulations can predict how N,N-dihexadecylhexadecan-1-amine molecules would orient themselves and potentially disrupt the bilayer structure. The hydrophobic tails would likely intercalate into the hydrophobic core of the membrane, while the polar head group would reside near the aqueous interface. Such interactions are crucial for understanding the compound's potential biological activity and cytotoxicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or environmental fate of chemicals based on their molecular structure. nih.govresearchgate.net For a compound like N,N-dihexadecylhexadecan-1-amine, QSAR can provide valuable predictions about its toxicity, biodegradability, and bioaccumulation potential without the need for extensive experimental testing. ecetoc.org

The development of a QSAR model involves identifying molecular descriptors that correlate with a specific activity. For aliphatic amines, key descriptors often include the octanol-water partition coefficient (log KOW), which describes hydrophobicity, as well as electronic and topological descriptors. nih.gov A high log KOW value, as is the case for N,N-dihexadecylhexadecan-1-amine, generally suggests a higher potential for bioaccumulation in fatty tissues and greater toxicity to aquatic organisms due to membrane disruption. oecd.org